molecular formula C9H7Cl2NO3 B2787249 Ethyl 2-(2,6-dichloropyridin-3-YL)-2-oxoacetate CAS No. 1260778-10-6

Ethyl 2-(2,6-dichloropyridin-3-YL)-2-oxoacetate

Cat. No. B2787249
CAS RN: 1260778-10-6
M. Wt: 248.06
InChI Key: YPIQXRVERCWORI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-(2,6-dichloropyridin-3-YL)-2-oxoacetate is C10H9Cl2NO2 . The InChI code is 1S/C10H9Cl2NO2/c1-2-15-9(14)6-4-7-3-5-8(11)13-10(7)12/h3-6H,2H2,1H3/b6-4+ . The molecular weight is 246.09 .


Physical And Chemical Properties Analysis

Ethyl 2-(2,6-dichloropyridin-3-YL)-2-oxoacetate has a molecular weight of 246.09 . It is recommended to be stored in a refrigerated environment .

properties

IUPAC Name

ethyl 2-(2,6-dichloropyridin-3-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c1-2-15-9(14)7(13)5-3-4-6(10)12-8(5)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIQXRVERCWORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(N=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,6-dichloropyridin-3-YL)-2-oxoacetate

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